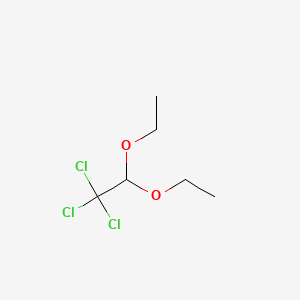
(3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol: is a synthetic organic compound characterized by its tetrahydropyran ring structure with multiple hydroxyl groups and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of fluorinated precursors and catalytic hydrogenation to introduce the fluorine atom and hydroxyl groups in the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones back to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity. It may also serve as a model compound for studying carbohydrate metabolism and transport.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design new therapeutic agents with improved pharmacokinetic properties and target specificity.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals. Its fluorine content may impart desirable properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl groups may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(3S,4R,5S,6S)-3-Hydroxy-6-methyl-tetrahydropyran-2,4,5-triol: Similar structure but lacks the fluorine atom.
(3S,4R,5S,6S)-3-Chloro-6-methyl-tetrahydropyran-2,4,5-triol: Similar structure with a chlorine atom instead of fluorine.
(3S,4R,5S,6S)-3-Methyl-6-methyl-tetrahydropyran-2,4,5-triol: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C6H11FO4 |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3 |
Clave InChI |
IRKXGKIPOMIQOD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)O)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
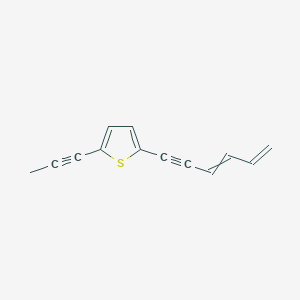
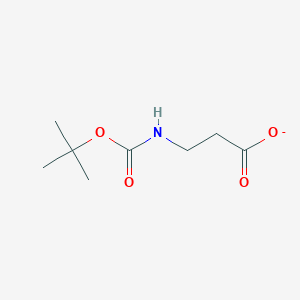

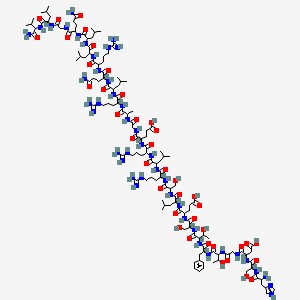
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
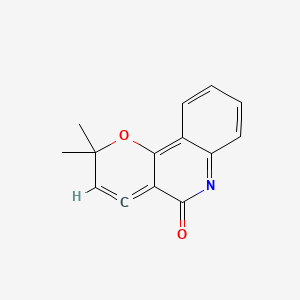

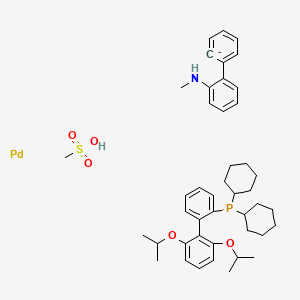
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
